molecular formula C18H19N7O B14933206 N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B14933206
M. Wt: 349.4 g/mol
InChI Key: UKAVHQKOEVQWCR-UHFFFAOYSA-N
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Description

N-[5-(1H-Benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked to a benzimidazole moiety via a pentyl carboxamide bridge. This structure combines two pharmacologically significant heterocycles: benzimidazole, known for its role in antiparasitic and anticancer agents, and tetrazolo[1,5-a]pyridine, a scaffold associated with diverse bioactivities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H19N7O/c26-18(13-9-11-25-17(12-13)22-23-24-25)19-10-5-1-2-8-16-20-14-6-3-4-7-15(14)21-16/h3-4,6-7,9,11-12H,1-2,5,8,10H2,(H,19,26)(H,20,21)

InChI Key

UKAVHQKOEVQWCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the benzimidazole precursor, followed by the introduction of the pentyl chain through alkylation reactions. The tetrazolo[1,5-a]pyridine ring is then constructed via cyclization reactions involving appropriate precursors. Finally, the carboxamide group is introduced through amidation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity and Transformation Reactions

The compound’s functional groups (tetrazole, carboxamide, benzimidazole) enable diverse chemical transformations:

Hydrolysis and Amidation

  • Carboxamide hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is reversible and may occur in aqueous environments.

  • Amide bond formation : The carboxamide group can participate in further amidation reactions with amines, enabling functionalization for medicinal chemistry applications.

Nucleophilic Substitution

  • Tetrazole ring reactivity : The tetrazole group may act as a leaving group under specific conditions, facilitating substitution reactions. For example, azide derivatives can undergo Staudinger-type reactions or cycloadditions .

Oxidation/Reduction

  • Oxidation : The benzimidazole moiety may undergo oxidation, potentially altering its aromaticity.

  • Reduction : The tetrazole ring can be reduced to form amines or other nitrogen-rich derivatives, depending on the reagents (e.g., NaBH4, LiAlH4).

Biological Interactions and Stability

The compound’s structural features influence its chemical stability and biological activity:

  • Enzymatic interactions : The carboxamide group may participate in enzymatic hydrolysis or amidase-mediated reactions, affecting its pharmacokinetic profile.

  • pH-dependent stability : The tetrazole ring’s stability varies with pH, potentially impacting its reactivity in physiological environments .

Analytical Characterization

Key analytical methods for studying this compound’s reactivity and purity include:

  • NMR spectroscopy : To confirm structural integrity and monitor reaction progress (e.g., amide proton shifts) .

  • IR spectroscopy : Detection of functional groups (e.g., C=O stretches for carboxamides) .

  • Mass spectrometry : Identification of molecular ions and fragmentation patterns.

Comparative Reactivity with Analogues

CompoundStructural FeaturesKey Differences in ReactivityReference
5-(1H-benzimidazol-2-yl)pentyl prop-2-enoateLacks tetrazole ringReduced reactivity toward azide-based reactions
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamideIndole instead of benzimidazoleAltered nucleophilic/electrophilic properties
Tetrazolo[1,5-a]pyridineSimpler structureHigher reactivity due to fewer steric constraints

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound with a benzimidazole moiety, a pentyl chain, and a tetrazolo[1,5-a]pyridine core. It has a molecular formula of C18H19N7O and a molecular weight of 349.4 g/mol . The compound is being explored for its biological activities, potential applications in medicinal chemistry, and interactions with molecular targets.

Potential Applications

  • Medicinal Chemistry The compound has potential applications in drug development, particularly for targeting specific biological pathways. Its unique structure may offer advantages in binding affinity and selectivity for biological targets. It can also serve as a lead compound for further modifications to enhance efficacy or reduce toxicity.
  • Enzyme and Receptor Inhibition Studies suggest that N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide exhibits biological activity because of its structural features. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various diseases. The mechanism of action typically involves modulation of enzyme activity or receptor interactions, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Structural Analogues

Several compounds share structural similarities with N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide.

  • N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide This compound has an indole group instead of a benzimidazole. It shows potential anti-cancer properties.
  • N-(2-methoxyethyl)-benzimidazole derivative This compound features a different alkyl substitution, which leads to enhanced solubility.
  • N-(5-cyanobenzimidazol-2-yl) derivative The addition of a cyanide group in this compound leads to increased reactivity.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Modifications

The target compound’s structure is distinguished by:

  • Benzimidazole-pentyl side chain : This substituent differentiates it from analogs like N-(1H-imidazol-5-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Pir-9-3), which features an imidazole group, or N-butylcarboxamide 5a , which lacks the extended alkyl chain. The pentyl linker may improve membrane permeability compared to shorter chains.

Data Table: Key Comparisons

Compound Core Structure Key Substituents Bioactivity (IC50 or Efficacy) Synthetic Method
Target Compound Tetrazolo[1,5-a]pyridine Benzimidazole-pentyl carboxamide Not reported (inferred: protease inhibition) Likely cyclocondensation/amidation
5a () Pyrazolo[1,5-a]pyrimidine N-butylcarboxamide Cathepsin K: ~25 µM BPC-mediated amidation
5c () Pyrazolo[1,5-a]pyrimidine N-(2-picolyl)carboxamide Cathepsin B: ~45 µM BPC-mediated amidation
3(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one () Tetrazolo[1,5-a]quinoline Thiazolidinone with dichlorophenyl Analgesic (no IC50 reported) Vilsmeier-Haack reaction
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]tetrazolo[1,5-a]pyridine-7-carboxamide () Tetrazolo[1,5-a]pyridine Stereospecific 2-methylpropyl Signal pathway modulation (anti-infective) Chiral synthesis

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a benzimidazole moiety and a tetrazolo[1,5-a]pyridine core, is being investigated for its therapeutic potential against various diseases, including cancer and viral infections.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N7OC_{18}H_{19}N_{7}O, with a molecular weight of approximately 349.4 g/mol. Its structure includes multiple nitrogen atoms, which are crucial for its biological activity and reactivity in various chemical environments.

Structural Features

FeatureDescription
Benzimidazole Moiety Contributes to the compound's biological activity.
Tetrazolo[1,5-a]pyridine Core Imparts unique reactivity and binding properties.
Pentyl Chain Enhances lipophilicity and potential bioavailability.

This compound exhibits significant biological activity primarily through its interactions with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.
  • Receptor Modulation : It can modulate receptor interactions, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of this compound and its analogs:

  • Anticancer Activity : Research has indicated that derivatives of benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the benzimidazole structure can enhance cytotoxicity against breast and colon cancer cells .
  • Antiviral Properties : Similar compounds have demonstrated activity against hepatitis B virus (HBV), with some derivatives showing IC50 values superior to existing antiviral agents like lamivudine .
  • Mechanistic Studies : Investigations into the interaction of this compound with DNA and proteins suggest that it may disrupt cellular processes crucial for cancer cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameBiological ActivityNotable Features
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamidePotential anti-cancer propertiesIndole instead of benzimidazole
N-(2-methoxyethyl)-benzimidazole derivativeEnhanced solubility; cytotoxic effectsDifferent alkyl substitution
N-(5-cyanobenzimidazol-2-yl) derivativeIncreased reactivity; potential for higher binding affinityCyanide group addition

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzimidazole Ring : Achieved through condensation reactions involving o-phenylenediamine.
  • Tetrazole Formation : Utilizes cyclization methods to incorporate the tetrazole structure.
  • Carboxamide Group Introduction : Final steps involve the addition of the carboxamide functional group to enhance biological activity.

Optimization strategies focus on improving yield and purity by selecting appropriate solvents and catalysts.

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